Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate is an organic compound with the molecular formula C22H42O10S.2Na. It is commonly used as a surfactant in various personal care products due to its mild nature, making it suitable for sensitive skin . This compound is known for its ability to reduce the irritation properties of high-foaming surfactants, which is particularly beneficial in baby and child care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then further reacted with additional ethylene oxide units to form dodecyloxytriethylene glycol. The final step involves the sulfonation of this compound with maleic anhydride, followed by neutralization with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually conducted in acidic or neutral media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture media to reduce surface tension and improve cell growth conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Mechanism of Action
The mechanism of action of Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions, enhancing their bioavailability and efficacy. The compound interacts with lipid bilayers and proteins, altering their structure and function to achieve the desired effects .
Comparison with Similar Compounds
Similar Compounds
Disodium Laureth Sulfosuccinate: Similar in structure but with different ethoxylation levels.
Disodium Ricinoleamido MEA-Sulfosuccinate: Contains a ricinoleic acid moiety instead of the dodecyloxy group.
Disodium Cocoamphodiacetate: Derived from coconut oil and used as a mild surfactant in personal care products.
Uniqueness
Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate is unique due to its specific ethoxylation pattern, which imparts distinct surfactant properties. Its mild nature and ability to reduce irritation make it particularly suitable for sensitive skin applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H41Na2O10S+ |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate |
InChI |
InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-29-13-14-30-15-16-31-17-18-32-21(23)19-20(22(24)25)33(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-1 |
InChI Key |
DCDGWRWCFLIAOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.